molecular formula C28H24N4O2 B2514211 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide CAS No. 953214-59-0

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide

Cat. No.: B2514211
CAS No.: 953214-59-0
M. Wt: 448.526
InChI Key: HJYCYXFQEYTSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are part of the structure of the compound , has been extensively studied. They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .

Scientific Research Applications

  • Central Nervous System Activities : A study by Barlin, Davies, Ireland, and Zhang (1992) reports on the syntheses of compounds related to imidazo[1,2-b]pyridazines, including the structure of interest. These compounds demonstrated an ability to interact with central nervous system receptors, specifically by displacing diazepam from rat brain membrane preparations, suggesting potential CNS activities (Barlin, Davies, Ireland, & Zhang, 1992).

  • Antimicrobial and Antitumor Activities : Dangi, Hussain, and Talesara (2011) investigated a series of compounds including imidazo[1,2-b]pyridazine derivatives for their antimicrobial properties. These compounds were evaluated for potential use as chemotherapeutic agents, indicating their relevance in antimicrobial and antitumor research (Dangi, Hussain, & Talesara, 2011).

  • Melatonin Receptor Ligands : Research by El Kazzouli et al. (2011) focused on the design and synthesis of imidazo[1,2-a]pyridines as melatonin receptor ligands. These studies are significant in understanding the interaction of such compounds with melatonin receptors, which are crucial in regulating sleep and circadian rhythms (El Kazzouli et al., 2011).

  • Antiproliferative Agents Targeting P53 : Bazin et al. (2016) synthesized a series of imidazo[1,2-a]pyrazin-6-yl)ureas, demonstrating cytostatic activity against non-small cell lung cancer cell lines. This research highlights the compound's potential role in targeting P53, a key tumor suppressor protein, in lung cancer therapy (Bazin et al., 2016).

  • Antiprotozoal Agents : A study by Ríos Martínez et al. (2015) involved modifying the structure of diphenyl-based bis(2-iminoimidazolidines), including compounds related to imidazo[1,2-b]pyridazines, to improve their antiprotozoal activity. This research is significant in developing treatments for trypanosomiasis, a tropical disease caused by parasites (Ríos Martínez et al., 2015).

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-34-28-16-15-26-30-25(19-32(26)31-28)22-13-8-14-23(17-22)29-27(33)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,19,24H,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYCYXFQEYTSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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